[2-(Cyclopentyloxy)pyridin-4-yl]methanamine
Description
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine (CAS: 954251-11-7) is a pyridine-derived compound featuring a methanamine group (-CH2NH2) at the 4-position and a cyclopentyloxy substituent (-O-cyclopentyl) at the 2-position of the pyridine ring. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol . The compound's structure is characterized by the SMILES string C1CCC(C1)OC2=NC=CC(=C2)CN and InChIKey ZOVABZICAJRXLO-UHFFFAOYSA-N, reflecting its bicyclic ether and primary amine functionalities . It is commercially available with a purity of ≥95–98% and is primarily used in research settings .
The primary amine group offers a site for chemical derivatization or interaction with biological targets .
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVABZICAJRXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954251-11-7 | |
| Record name | [2-(cyclopentyloxy)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentyloxy)pyridin-4-yl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridin-2-yl-methylamine, including [2-(cyclopentyloxy)pyridin-4-yl]methanamine, exhibit significant antimicrobial properties. For instance, a cyclopentyloxyimino derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 1.6 µg/ml, reflecting its high affinity for penicillin-binding proteins . This suggests that compounds with similar structures may be developed as novel antibiotics.
Inhibitory Effects on Enzymes
The compound has been investigated for its potential as a dual inhibitor targeting soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). In vitro studies have shown that certain derivatives exhibit subnanomolar IC50 values against sEH, indicating strong inhibitory effects that could be harnessed for treating inflammatory diseases . The structural modifications made to the compound enhance its bioavailability and efficacy, making it a candidate for further drug development.
Pharmacology
Pain Management
In preclinical models, derivatives of this compound have been shown to reduce inflammatory pain effectively. For example, a compound derived from this class was observed to significantly decrease pain responses in rat models without altering normal exploratory behavior . This highlights its potential application in developing analgesics with fewer side effects compared to traditional pain medications.
CNS Activity
The compound's ability to cross the blood-brain barrier has been noted, suggesting potential applications in treating central nervous system disorders. Its structural characteristics allow for interactions with various neurotransmitter systems, which may lead to novel treatments for conditions such as depression and anxiety.
Material Science
Polymer Applications
Research indicates that this compound can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. The chemical structure allows for functionalization that can tailor the material properties for specific applications in coatings and composites .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity Study | Cyclopentyloxyimino derivatives exhibited potent activity against MRSA. | Potential development of new antibiotics targeting resistant bacteria. |
| Pain Management Research | Derivatives showed significant pain reduction in inflammatory models. | Opportunities for developing new analgesics with reduced side effects. |
| Polymer Synthesis Investigation | Enhanced thermal stability and mechanical properties in polymer matrices. | Potential applications in advanced material engineering. |
Mechanism of Action
The mechanism of action of [2-(Cyclopentyloxy)pyridin-4-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyloxy group and the methanamine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares [2-(cyclopentyloxy)pyridin-4-yl]methanamine with pyridin-4-yl methanamine derivatives featuring alternative substituents.
Structural and Physicochemical Comparisons
The table below summarizes structural analogs and their properties:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy substituent introduces electronegativity, which may enhance hydrogen bonding with targets . Piperazine and pyrrolidine substituents add basic nitrogen atoms, enabling salt formation (e.g., dihydrochloride in ) and improving aqueous solubility .
No direct biological data is available for the parent compound, but its analogs are explored in antiplasmodial (e.g., imidazopyridines in ) and peptidase inhibition studies (e.g., cathepsin K modifiers in ).
Positional Isomers and Scaffold Variations
- [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS: 81630-84-4) demonstrates how substituent position affects properties. The 2-pyridinyl methanamine scaffold with a 2-methylphenoxy group may exhibit distinct binding modes compared to the 4-pyridinyl parent compound .
- [2-(Cyclopentyloxy)-4-methylphenyl]methanamine (CAS: 1250167-62-4) replaces the pyridine ring with a benzene ring, reducing aromatic nitrogen’s electronic effects while retaining the cyclopentyloxy group .
Biological Activity
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine, also known by its CAS number 954251-11-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of 2-(Cyclopentyloxy)pyridine : This is achieved by reacting 2-chloropyridine with cyclopentanol in the presence of a base.
- Reductive Amination : The intermediate pyridine is subjected to reductive amination with formaldehyde and an amine source to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopentyloxy group and the methanamine moiety facilitate hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .
Biological Applications
- Enzyme Interactions : The compound can be used to study enzyme interactions due to its structural similarity to biologically active molecules.
- Receptor Binding : It has potential applications in receptor binding studies, which are crucial for drug development .
Case Studies and Research Findings
Recent research has highlighted the compound's promising biological activities:
- A study indicated that derivatives similar to this compound exhibited cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives showed stronger activity compared to standard anticancer drugs like doxorubicin .
- Another investigation into the compound's mechanism revealed its effectiveness in modulating cytokine release in human peripheral blood mononuclear cells. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to interact differently than related compounds. Below is a comparison table:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both cyclopentyloxy and methanamine groups | Potential enzyme inhibitor |
| [2-(Cyclopentyloxy)pyridine] | Lacks methanamine group | Limited biological versatility |
| [4-(Cyclopentyloxy)pyridine] | Different position of cyclopentyloxy group | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
